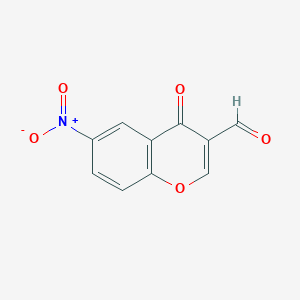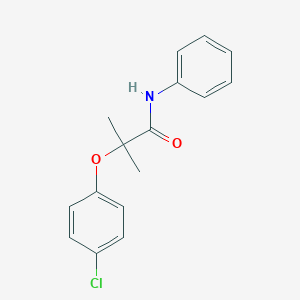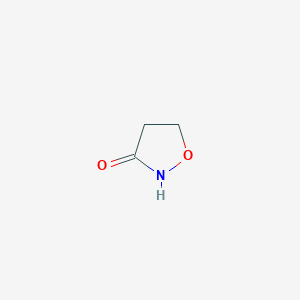
3-异噁唑烷酮
描述
3-Isoxazolidinone belongs to the class of organic compounds known as oxazolidinones . It is an oxazolidine bearing a ketone group . It is the parent of a family of compounds called Isoxazolidines, which are saturated C3NO heterocyclic rings where the nitrogen and oxygen occupy adjacent positions .
Synthesis Analysis
A general and practical strategy for the construction of various keto-substituted isoxazolidines via one-pot three-component reaction of easily accessible, safer and more stable sulfoxonium ylides, nitrosoarenes and olefins is described . This three-component approach features a remarkably much broader substrate scope, good functional group tolerance, good to high yields, operational safety and mild reaction conditions .Molecular Structure Analysis
The molecular formula of 3-Isoxazolidinone is C3H5NO2 . It has an average mass of 87.077 Da and a monoisotopic mass of 87.032028 Da .Chemical Reactions Analysis
While specific chemical reactions involving 3-Isoxazolidinone are not detailed in the search results, it’s worth noting that the compound is involved in the synthesis of various keto-substituted isoxazolidines .Physical And Chemical Properties Analysis
3-Isoxazolidinone has a density of 1.2±0.1 g/cm3 . It has an index of refraction of 1.436 and a molar refractivity of 18.9±0.3 cm3 . It has 3 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .科学研究应用
Synthesis of Antibiotics
Isoxazolidin-3-one is a key pharmacophore in the synthesis of antibiotics such as lactivicin and D-cycloserine, which are used to treat bacterial infections by inhibiting protein synthesis in bacteria .
Herbicide Development
The compound is utilized in the development of herbicides like bixlozone, providing selective weed control in various crops including cereals, corn, and rice .
Asymmetric Synthesis
It serves as an achiral template for enantioselective synthesis, allowing for controlled reactions and easy introduction/removal of substrates .
Antimicrobial Agents
Isoxazolidin-3-one derivatives exhibit potent antimicrobial activity against resistant strains like MRSA and other Gram-positive bacteria .
Multicomponent Synthesis
The compound is used in multicomponent syntheses of functionalized oxazolidines, which are valuable in creating complex molecules for pharmaceutical applications .
Synthesis of Anticoagulants
It plays a crucial role in the synthesis of anticoagulants like rivaroxaban, which is used to prevent blood clots .
安全和危害
3-Isoxazolidinone should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, personnel should be evacuated to safe areas, and all sources of ignition should be removed .
未来方向
属性
IUPAC Name |
1,2-oxazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c5-3-1-2-6-4-3/h1-2H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDOFVVNXBGLKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CONC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152332 | |
| Record name | 3-Isoxazolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Isoxazolidinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Isoxazolidinone | |
CAS RN |
1192-07-0 | |
| Record name | 3-Isoxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isoxazolidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Isoxazolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-oxazolidin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Isoxazolidinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
70 °C | |
| Record name | 3-Isoxazolidinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-isoxazolidinone?
A1: 3-Isoxazolidinone has the molecular formula C3H5NO2 and a molecular weight of 87.08 g/mol.
Q2: How can I determine the structure of 3-isoxazolidinone and its derivatives?
A2: Researchers commonly use spectroscopic techniques like 1H-NMR, IR, and MS to identify and confirm the structure of 3-isoxazolidinone and its derivatives. [, , ]
Q3: Are there any specific spectroscopic characteristics of the 3-isoxazolidinone ring?
A3: Yes, the 3-isoxazolidinone ring exhibits characteristic IR peaks at approximately 2967 cm-1 and 2870 cm-1. []
Q4: How does clomazone, a 3-isoxazolidinone derivative, function as a herbicide?
A4: While the precise mechanism of action for clomazone remains unknown, studies indicate it does not directly inhibit enzymes involved in the synthesis of chlorophyll and carotenoids, despite significantly impacting these processes in vivo. []
Q5: What are the potential applications of 3-isoxazolidinone derivatives beyond herbicides?
A5: Research suggests that some 3-isoxazolidinone derivatives, such as cycloserine (D-4-amino-3-isoxazolidinone), exhibit antibiotic activity. Specifically, cycloserine is known to inhibit D-alanine racemase in bacteria. [, ]
Q6: How does D-alanine affect the activity of cycloserine?
A6: D-alanine antagonizes the antimycobacterial activity of cycloserine. This antagonism is particularly significant in mycobacteria compared to other bacterial species. [, , ]
Q7: Is there evidence of cycloserine activity in the central nervous system?
A7: Yes, L-cycloserine has been found to influence sphingolipid metabolism in mouse brains. [] Additionally, studies exploring cycloserine as a potential treatment for conditions like obsessive-compulsive disorder highlight its interaction with the glutamatergic N-methyl-D-aspartate receptor in the brain. []
Q8: Are there potential synergistic effects when combining cycloserine with other drugs?
A8: Research suggests that a combination of cycloserine and pioglitazone may have synergistic effects in attenuating chronic pain and anxiety by improving mitochondrial function. []
Q9: What is known about the environmental fate of clomazone in rice fields?
A9: Studies have shown that clomazone applied to rice fields primarily dissipates from floodwaters and soils through a first-order decay process. The half-life (DT50) of clomazone in water is approximately 7 days and in soil is approximately 15 days. []
Q10: Are there concerns about the environmental hazards associated with clomazone use?
A10: While considered to have a low environmental hazard profile, exceeding recommended application rates for clomazone could pose risks to aquatic ecosystems. [, ]
Q11: What are the major microbial transformation pathways of clomazone in the environment?
A11: Microorganisms primarily degrade clomazone through hydroxylation reactions at various positions on the molecule, including the 5-methylene carbon of the isoxazolidinone ring, the methyl group on the oxazolidone ring, and the aromatic ring. []
Q12: What are some common methods for synthesizing 4,4-dimethyl-3-isoxazolidinone, a key intermediate for clomazone?
A12: Researchers have developed efficient methods for synthesizing 4,4-dimethyl-3-isoxazolidinone, achieving high yields (over 84%) by reacting 3-chloro-N-hydroxy-2,2-dimethylpropanamide with sodium hydroxide. [, ]
Q13: How is clomazone typically quantified in environmental samples?
A13: Various analytical methods are used to quantify clomazone, including HPLC and ELISA techniques. These methods allow researchers to monitor clomazone levels in environmental samples like soil and water. [, ]
Q14: Are there any specific challenges related to the formulation and stability of clomazone?
A14: Formulating stable aqueous capsule suspension concentrates of clomazone has been an area of research, leading to the development of specific formulations and mixtures to improve its stability and application properties. []
Q15: What are the known toxicological effects of clomazone on aquatic organisms?
A15: Studies on silver catfish (Rhamdia quelen) exposed to clomazone revealed hematological changes, specifically increased monocyte counts, suggesting a potential chronic stress response. Histopathological alterations in gills and liver were also observed, emphasizing the need for careful monitoring of clomazone levels in aquatic environments. []
Q16: Are there any specific drug delivery systems or targeting strategies being explored for 3-isoxazolidinone derivatives?
A16: While the provided research doesn't delve into specific drug delivery systems for 3-isoxazolidinone derivatives, the potential therapeutic applications of compounds like cycloserine warrant further investigation into targeted delivery approaches to maximize efficacy and minimize off-target effects.
Q17: Have any biomarkers been identified to predict the efficacy or monitor the treatment response to cycloserine?
A17: Research suggests that monitoring fear levels in patients undergoing exposure therapy for anxiety disorders, in conjunction with cycloserine administration, could potentially serve as a rudimentary predictor of treatment response. This is based on observations indicating that cycloserine may enhance extinction learning in individuals exhibiting low fear levels at the end of exposure sessions, while potentially exacerbating fear responses in those with high fear levels. []
Q18: How have analytical methods for quantifying cycloserine in biological samples been validated?
A18: Researchers have validated a method for analyzing cycloserine in rat microdialysis samples using liquid chromatography-tandem mass spectrometry with benzoyl chloride derivatization. This validated method demonstrates good linearity, accuracy, and precision for quantifying cycloserine levels. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



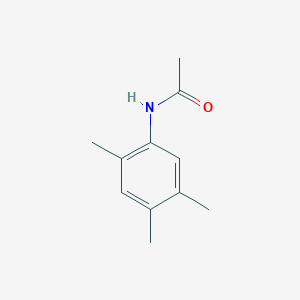
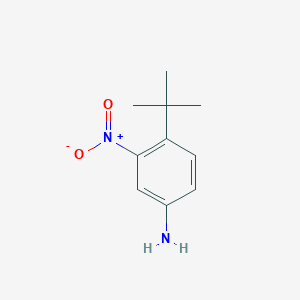
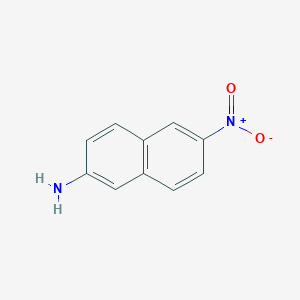
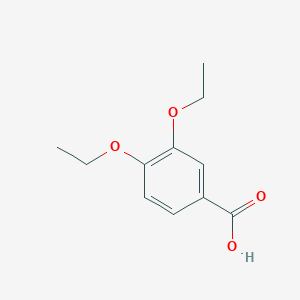

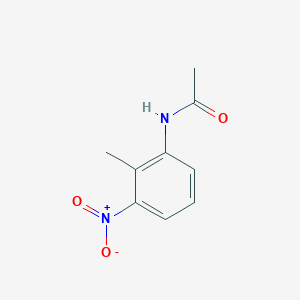




![Pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B181362.png)
